molecular formula C7Br3F2N B2931629 2,4,6-Tribromo-3,5-difluorobenzonitrile CAS No. 943528-40-3

2,4,6-Tribromo-3,5-difluorobenzonitrile

Cat. No. B2931629
CAS RN: 943528-40-3
M. Wt: 375.793
InChI Key: AQPZRWDNSAKHNA-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3,5-difluorobenzonitrile is a chemical compound with the CAS Number: 943528-40-3 . It has a molecular weight of 375.79 and its IUPAC name is 2,4,6-tribromo-3,5-difluorobenzonitrile .


Molecular Structure Analysis

The InChI code for 2,4,6-Tribromo-3,5-difluorobenzonitrile is 1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11 . This indicates that the compound contains seven carbon atoms, three bromine atoms, two fluorine atoms, and one nitrogen atom.


Physical And Chemical Properties Analysis

2,4,6-Tribromo-3,5-difluorobenzonitrile is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Bromination and Synthesis of Aromatic Compounds

The study of the bromination of aromatic compounds using bromine in a microreactor has shown efficient and easy-to-handle processes for synthesizing valuable intermediates like 2,4,5-Trifluorobromobenzene, which are important for the synthesis of biologically active peptides and fluorescent reagents. This continuous-flow system utilizing FeBr3 as a catalyst demonstrates the potential of 2,4,6-Tribromo-3,5-difluorobenzonitrile and related compounds in facilitating rapid and high-yield chemical syntheses (Deng et al., 2016).

Material Science and Polymer Research

The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer adopting an A2 + B3 approach show the application of fluorinated aromatic nitriles in creating polymers with high molecular weight, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs. This research highlights the role of 2,4,6-Tribromo-3,5-difluorobenzonitrile in developing advanced materials with potential applications in various industries (Banerjee et al., 2009).

Advanced Catalysis

Research on scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides demonstrates the potential of fluorinated aromatic compounds in enhancing catalytic activities. The high catalytic activity of scandium triflate underscores the significance of 2,4,6-Tribromo-3,5-difluorobenzonitrile in facilitating selective and efficient chemical reactions, further expanding its applications in organic synthesis (Ishihara et al., 1996).

Organic Synthesis

The continuous kilogram-scale process for the synthesis of 2,4,5-trifluorobromobenzene via Gattermann reaction using microreactors underscores the role of fluorinated nitriles in pharmaceutical manufacturing. This research exemplifies the industrial application of 2,4,6-Tribromo-3,5-difluorobenzonitrile in efficiently synthesizing valuable intermediates for the pharmaceutical industry, highlighting its importance in continuous manufacturing processes (Deng et al., 2017).

Safety And Hazards

The safety information available indicates that 2,4,6-Tribromo-3,5-difluorobenzonitrile may be harmful. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin or hair: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P302+P352) .

properties

IUPAC Name

2,4,6-tribromo-3,5-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPZRWDNSAKHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Br)F)Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Br3F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromo-3,5-difluorobenzonitrile

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